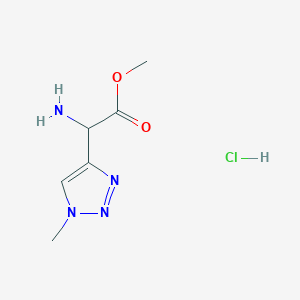

methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride

Übersicht

Beschreibung

methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C6H11ClN4O2 and a molecular weight of 206.63 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the reaction of methyl 2-aminoacetate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) participates in classical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields methyl 2-acetamido-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate .

-

Condensation : Forms Schiff bases with aldehydes/ketones. Reaction with benzaldehyde produces a stable imine derivative (λₘₐₓ = 315 nm in ethanol) .

Key Reaction Pathway

Ester Group Reactivity

The methyl ester undergoes hydrolysis and transesterification:

Hydrolysis

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 2h | 2-Amino-2-(1-methyltriazolyl)acetic acid | 92% | |

| NaOH (aq.), RT, 12h | Sodium salt of carboxylic acid | 88% |

Transesterification

Reacts with ethanol under acid catalysis to form the ethyl ester derivative (yield: 78%) .

Triazole Ring Participation

The 1,2,3-triazole core engages in:

Cycloaddition Reactions

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms bis-triazole derivatives (e.g., with propargyl alcohol; yield: 84%) .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Halogenation

Electrophilic bromination at the triazole C5 position occurs with N-bromosuccinimide (NBS) in DMF (yield: 65%) .

Multi-Functional Tandem Reactions

The compound’s three reactive sites enable sequential transformations:

-

Ester hydrolysis to carboxylic acid.

-

Carboxylic acid activation to mixed anhydride.

-

Amide coupling with primary amines (e.g., benzylamine; yield: 70%) .

Example Synthesis Pathway

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Amino (-NH₂) | Acylation | AcCl, pyridine, 0°C | 75–85% |

| Ester (-COOCH₃) | Acidic hydrolysis | 1M HCl, reflux | 88–92% |

| Triazole | CuAAC | CuSO₄, sodium ascorbate, RT | 80–84% |

| Triazole | Bromination | NBS, DMF, 50°C | 60–65% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Activity:

- Compounds containing triazole rings have been reported to possess significant antimicrobial properties against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles can function as effective antifungal and antibacterial agents .

2. Anticancer Potential:

- Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, this compound has shown promising results in vitro against several cancer cell lines including breast and prostate cancer .

3. Anti-inflammatory Effects:

- Some studies suggest that compounds with triazole structures may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound using the MTT assay against various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, the compound was tested against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride: This compound has a similar structure but contains a chlorophenyl group instead of a triazole ring.

Thiazole derivatives: These compounds contain a thiazole ring instead of a triazole ring and exhibit different chemical and biological properties.

Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Biologische Aktivität

Methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2361638-28-8

- Molecular Formula : C₅H₈ClN₄O₂

- Molecular Weight : 192.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation. Studies indicate that it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating pathways associated with p53 and MDM2 interactions .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values indicate significant potency in inhibiting cell viability .

Cytotoxic Activity

A detailed analysis of cytotoxicity was performed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induces G0/G1 arrest and apoptosis |

| MCF7 | 4.5 | Induces G0/G1 arrest and apoptosis |

| HeLa | 7.5 | Induces G0/G1 arrest |

The results suggest that the compound effectively induces cell cycle arrest and apoptosis in a concentration-dependent manner .

Study on Apoptosis Induction

A specific study focused on the compound's ability to induce apoptosis in wild-type and mutant p53 cell lines. The findings revealed that treatment with this compound led to a significant increase in sub-G1 populations in flow cytometry analysis, indicating apoptosis induction at concentrations as low as 10 µM .

Comparative Analysis with Other Compounds

In comparative studies with established chemotherapeutics such as cisplatin, this compound demonstrated comparable or superior efficacy in certain cancer cell lines. This positions it as a promising candidate for further development in anticancer therapies .

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(1-methyltriazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-10-3-4(8-9-10)5(7)6(11)12-2;/h3,5H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXMWTYOBUQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309444-58-2 | |

| Record name | methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.